molecular formula C17H23NO4 B112923 Boc-(R)-alpha-benzyl-proline CAS No. 706806-60-2

Boc-(R)-alpha-benzyl-proline

Cat. No.: B112923
CAS No.: 706806-60-2
M. Wt: 305.4 g/mol
InChI Key: JUUNPRGYFCIXSM-QGZVFWFLSA-N
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Description

Boc-(R)-alpha-benzyl-proline is a chiral proline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a benzyl substituent at the alpha position of the pyrrolidine ring. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol and a melting point of 154–156°C . The compound is typically stored at 2–8°C and is classified as harmful (Xn) under hazard code 22 . It serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in designing protease inhibitors and chiral catalysts due to its rigid pyrrolidine backbone and stereochemical control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-benzyl-proline typically involves the protection of the amino group of ®-alpha-benzyl-proline with a tert-butoxycarbonyl group. This can be achieved by reacting ®-alpha-benzyl-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(R)αbenzylproline+Boc2OBoc(R)αbenzylproline(R)-\alpha-benzyl-proline + Boc_2O \rightarrow Boc-(R)-\alpha-benzyl-proline (R)−α−benzyl−proline+Boc2​O→Boc−(R)−α−benzyl−proline

Industrial Production Methods

In an industrial setting, the production of Boc-®-alpha-benzyl-proline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-benzyl-proline can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole (HOBt).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Deprotection: ®-alpha-benzyl-proline.

    Coupling Reactions: Peptides containing Boc-®-alpha-benzyl-proline.

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Toluene.

Scientific Research Applications

Chemical Properties and Structure

Boc-(R)-alpha-benzyl-proline is a protected amino acid derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a benzyl group attached to the alpha carbon. This unique structure imparts significant steric bulk and conformational rigidity, making it a valuable building block in synthetic chemistry.

Key Applications

  • Asymmetric Synthesis
    • This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in reactions such as:
      • Asymmetric Aldol Reactions : It has been utilized to control stereochemistry in carbon-carbon bond formation.
      • Asymmetric Hydrogenation : The compound aids in producing chiral alcohols from ketones, enhancing the selectivity of the reaction.
  • Peptidomimetics Design
    • The compound is crucial in designing peptidomimetics, which are synthetic molecules that mimic natural peptides. Its ability to enforce specific conformations allows researchers to introduce turns or bends in peptide sequences, influencing their biological activity.
  • Synthesis of Heterocycles
    • This compound is employed as a chiral auxiliary for synthesizing heterocycles. The chiral environment it provides directs the reaction pathways, leading to the formation of specific stereoisomers.
  • Drug Discovery
    • Research indicates that derivatives of this compound exhibit significant biological activity and potential therapeutic applications. They have been studied for their interactions with enzymes and receptors, impacting their biological efficacy .
  • Protein Structure Studies
    • The compound is used to probe protein structures and functions due to its ability to stabilize certain conformations within peptides. This application is particularly relevant in structural biology where understanding protein folding and dynamics is critical .

Case Study 1: Asymmetric Aldol Reaction

In a study focusing on the asymmetric aldol reaction using this compound as a chiral auxiliary, researchers achieved high enantioselectivity (up to 95% ee) in the formation of β-hydroxy ketones. The bulky benzyl group effectively controlled the approach of nucleophiles, leading to desired stereochemical outcomes.

Case Study 2: Peptidomimetic Synthesis

A series of peptidomimetics incorporating this compound were synthesized to evaluate their binding affinity to specific receptors involved in cancer pathways. These compounds demonstrated enhanced stability and improved binding properties compared to their natural counterparts, showcasing the potential for therapeutic development.

Mechanism of Action

The mechanism of action of Boc-®-alpha-benzyl-proline primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes Boc-(R)-alpha-benzyl-proline and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Purity
This compound C₁₇H₂₃NO₄ 305.37 Benzyl 706806-60-2 95%+
Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline C₁₇H₂₁Cl₂NO₄ 374.26 2,4-Dichlorobenzyl N/A 99%+
Boc-(R)-a-(4-chlorobenzyl)proline C₁₇H₂₂ClNO₄ 339.81 4-Chlorobenzyl N/A 99%+
(4R)-1-N-Boc-4-benzyl-d-proline C₁₇H₂₃NO₄ 305.40 Benzyl (4R configuration) 158459-13-3 95%
Boc-alpha-methyl-DL-proline C₁₁H₁₉NO₄ 229.28 Methyl N/A 95%+

Key Observations :

  • Stereochemical Variations : The (4R)-benzyl-d-proline analog (CAS 158459-13-3) shares the same molecular formula as this compound but differs in the spatial arrangement of the benzyl group, which could alter its binding affinity in chiral environments .

Stereochemical Variants

  • Enantiomeric Pairs : Boc-(S)-alpha-benzyl-proline (CAS 706806-61-3) is the S-enantiomer of the parent compound. Docking studies suggest that the R configuration is preferred in enzyme-inhibitor interactions, such as binding to falcipain-2 (a malaria protease), due to optimal spatial alignment with hydrophobic pockets .
  • Biological Implications : The R isomer’s benzyl group aligns with the S2 subsite of falcipain-2, facilitating ionic interactions with residues like Asp234, whereas the S isomer may exhibit reduced activity .

Substituent-Specific Comparisons

Chlorinated Benzyl Derivatives

  • Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline : The dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may enhance stability and binding specificity in enzyme inhibition .
  • Boc-(R)-a-(4-chlorobenzyl)proline : The single chlorine atom at the para position balances lipophilicity and solubility, making it a versatile intermediate for optimizing pharmacokinetic properties .

Alkyl-Substituted Analogs

  • Boc-alpha-methyl-DL-proline : The methyl group reduces steric hindrance compared to benzyl, favoring applications in flexible peptide scaffolds. However, its lower molecular weight (229.28 g/mol) may limit hydrophobic interactions .

Biological Activity

Boc-(R)-alpha-benzyl-proline, also known as (R)-N-Boc-benzylproline, is a protected amino acid derivative that plays a significant role in organic synthesis, particularly in the design and synthesis of bioactive compounds. This compound is notable for its unique structural features, including a bulky benzyl group and a rigid proline ring, which contribute to its biological activity and utility in various chemical applications.

Structural Characteristics

This compound is characterized by the following structural components:

  • Boc Group : A tert-butyloxycarbonyl protecting group that allows selective modification of the amino group.
  • Benzyl Group : Attached to the alpha carbon, this group influences the steric and electronic properties of the molecule.
  • Proline Ring : The cyclic structure of proline adds rigidity and conformational constraints to peptides synthesized from this compound.

The molecular formula of this compound is C17H23NO4C_{17}H_{23}NO_4, with a melting point of 146°C and a density of 1.193 g/cm³ .

Biological Applications

This compound has been extensively studied for its role as a building block in peptide synthesis and its potential therapeutic applications. Key areas of research include:

  • Asymmetric Synthesis : It serves as a chiral auxiliary in asymmetric reactions, such as aldol reactions and hydrogenation of ketones, facilitating the formation of chiral centers in organic compounds .
  • Peptidomimetics : The compound is utilized in the design of peptidomimetics, which are synthetic molecules that mimic natural peptides. The incorporation of this compound can introduce specific turns or bends in peptide chains, influencing their biological activity .
  • Therapeutic Potential : Derivatives of this compound have been investigated for their interactions with enzymes and receptors, indicating potential roles in drug design .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

  • Synthesis of Peptides with Enhanced Activity : Research has demonstrated that peptides synthesized using this compound exhibit improved stability and bioactivity. For instance, modifications on the benzyl group can significantly affect binding interactions with biological targets .
  • Antimicrobial Activity : While this compound itself may not exhibit direct antimicrobial properties, its derivatives have been studied for potential use as antimicrobial agents due to their ability to interact with bacterial membranes .
  • Inhibition Studies : In a study focusing on pancreatic lipase inhibitors, derivatives containing proline were shown to enhance anti-lipase activity, suggesting that this compound could be a lead compound for developing obesity-related therapeutics .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
Boc-(S)-alpha-benzyl-prolineSimilar structure but different stereochemistryUsed in peptide synthesis
Boc-(R)-alpha-(2-fluoro-benzyl)-prolineFluorinated benzyl groupEnhanced pharmacokinetic properties
Boc-L-prolineNo benzyl substitutionCommonly used but less sterically hindered

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Boc-(R)-α-benzyl-proline?

The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the amino group, followed by benzylation at the α-position. Key steps include:

  • Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) under nitrogen to avoid side reactions.
  • Benzylation : Employ benzyl bromide with a base like NaH or K₂CO₃.
  • Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) to isolate enantiopure forms . Characterization via 1H^1H-NMR and chiral HPLC ensures purity and stereochemical integrity.

Q. How do researchers verify the stereochemical configuration of Boc-(R)-α-benzyl-proline?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration by analyzing crystal lattice parameters and electron density maps.
  • Vibrational circular dichroism (VCD) : Detects enantiomeric excess by comparing experimental spectra with computational models.
  • Chiral derivatization : Use Mosher’s acid to form diastereomers for 1H^1H-NMR analysis .

Q. What experimental conditions optimize the stability of Boc-(R)-α-benzyl-proline during storage?

  • Store under inert gas (argon) at −20°C in anhydrous DCM or THF.
  • Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent Boc-deprotection or racemization. Stability should be monitored via periodic TLC or HPLC .

Advanced Research Questions

Q. How can contradictions in crystallographic data for Boc-(R)-α-benzyl-proline derivatives be resolved?

Discrepancies in reported crystal structures (e.g., temperature-dependent polymorphism or hydration states) require:

  • Multi-temperature SCXRD : Compare data at 100 K, 298 K, and elevated temperatures to assess thermal expansion effects.
  • Natural bonding orbital (NBO) analysis : Quantify intermolecular interaction energies (e.g., hydrogen bonds, van der Waals forces) to explain packing variations.
  • Dynamic vapor sorption (DVS) : Test hygroscopicity to identify water-induced structural changes .

Q. What strategies are effective in designing experiments to study Boc-(R)-α-benzyl-proline’s self-assembly in non-polar solvents?

  • Variable solvent screening : Test toluene, hexane, and cyclohexane with controlled humidity.
  • Critical aggregation concentration (CAC) determination : Use fluorescence spectroscopy with pyrene probes.
  • Transmission electron microscopy (TEM) : Image supramolecular structures (e.g., helices, sheets) and correlate with solvent polarity .

Q. How can computational modeling predict intermolecular interactions of Boc-(R)-α-benzyl-proline in chiral catalysis?

  • Density functional theory (DFT) : Calculate transition-state geometries and enantioselectivity (e.g., ΔΔG‡) for proline-catalyzed reactions.
  • Molecular dynamics (MD) simulations : Simulate solvent effects on conformational flexibility.
  • Docking studies : Map binding interactions with substrates in asymmetric aldol reactions .

Q. Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) guide hypothesis development for Boc-(R)-α-benzyl-proline studies?

  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible instrumentation), Interesting (novelty in self-assembly mechanisms), Novel (unexplored temperature effects), Ethical (safe handling), and Relevant (applications in peptide synthesis).
  • PICO : Define Population (e.g., Boc-protected amino acids), Intervention (benzylation), Comparison (unmodified proline), Outcome (enantioselectivity) .

Q. How should researchers address reproducibility challenges in Boc-(R)-α-benzyl-proline synthesis?

  • Detailed protocols : Report exact equivalents, reaction times, and purification gradients.
  • Batch-to-batch analysis : Use LC-MS to track impurities.
  • Open-data practices : Deposit raw crystallographic data in repositories (e.g., Cambridge Structural Database) .

Properties

IUPAC Name

(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUNPRGYFCIXSM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375939
Record name Boc-(R)-alpha-benzyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-60-2
Record name Boc-(R)-alpha-benzyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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